CEP-28122 mesylate salt is a diaminopyrimidine derivative that acts as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). It has demonstrated significant antitumor activity in various experimental models of ALK-positive human cancers, making it a compound of interest in cancer research and development. The mesylate salt form enhances its bioavailability and stability, which is crucial for its therapeutic efficacy in clinical applications.
CEP-28122 was developed by Cephalon, Inc. and has been the subject of various studies assessing its pharmacological properties and synthesis methods. The compound's synthesis and characterization have been documented in scientific literature, highlighting its potential as a therapeutic agent against cancers characterized by ALK mutations.
CEP-28122 mesylate salt is classified as a small molecule inhibitor within the category of targeted cancer therapies. Specifically, it falls under the class of protein kinase inhibitors, which are designed to interfere with the activity of specific enzymes involved in cancer cell proliferation.
The synthesis of CEP-28122 involves several steps that culminate in the formation of the mesylate salt. The process includes the coupling of various ring structures to create the final compound.
The molecular structure of CEP-28122 mesylate salt features a diaminopyrimidine core, which is crucial for its activity as an ALK inhibitor. The compound's structure can be represented as follows:
The chemical formula for CEP-28122 is C₁₄H₁₅ClN₄O₂S, with a molecular weight of approximately 314.81 g/mol. The compound exhibits high purity levels (97% or greater) in its synthesized forms .
CEP-28122 can undergo various chemical reactions typical for small molecule inhibitors:
The compound's inhibitory activity against ALK was quantified using enzyme assays, yielding an IC₅₀ value of 1.9 nM, indicating its high potency .
CEP-28122 functions by selectively binding to the ATP-binding site of ALK, thereby preventing ATP from activating downstream signaling pathways crucial for tumor growth and survival. This inhibition leads to reduced phosphorylation of target proteins involved in cell proliferation.
In vivo studies have shown that CEP-28122 effectively inhibits ALK tyrosine phosphorylation in tumor xenografts, achieving over 90% target inhibition for extended periods following administration .
CEP-28122 mesylate salt is primarily utilized in research settings focused on cancer therapeutics. Its applications include:
CEP-28122 mesylate salt is a crystalline solid with the validated empirical formula C₂₉H₃₉ClN₆O₆S, comprising the free base (C₂₈H₃₅ClN₆O₃) and methanesulfonic acid (CH₄O₃S) in a 1:1 stoichiometric ratio [2] [3] [6]. The free base component contains a diaminopyrimidine core, a chloro-substituted pyrimidine ring, and a benzocycloheptene moiety linked to a morpholine group. The mesylate counterion enhances the compound’s crystallinity and aqueous solubility, critical for pharmaceutical processing [3] [4].
The molecular weight of 635.17 g/mol was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis [2] [6]. This value aligns with theoretical calculations based on atomic composition:
Table 1: Atomic Composition of CEP-28122 Mesylate Salt
Element | Count | Contribution to MW |
---|---|---|
Carbon (C) | 29 | 348.38 g/mol |
Hydrogen (H) | 39 | 39.31 g/mol |
Chlorine (Cl) | 1 | 35.45 g/mol |
Nitrogen (N) | 6 | 84.06 g/mol |
Oxygen (O) | 6 | 96.00 g/mol |
Sulfur (S) | 1 | 32.06 g/mol |
Total | - | 635.17 g/mol |
CEP-28122 mesylate salt contains five chiral centers, denoted by the stereodescriptors (1S,2S,3R,4R,7S) in its IUPAC name [5] [6]. The bicyclo[2.2.1]hept-5-ene scaffold and the benzocycloheptenyl group adopt specific orientations that optimize binding to the ALK kinase domain:
Table 2: Chiral Centers and Their Structural Roles
Chiral Center | Stereochemistry | Function in ALK Binding |
---|---|---|
Bicycloheptene C1 | 1S | Stabilizes hydrophobic pocket interactions |
Bicycloheptene C2 | 2S | Positions carboxamide for H-bonding |
Bicycloheptene C3 | 3R | Directs pyrimidine ring orientation |
Bicycloheptene C4 | 4R | Maintains ring conformation |
Benzocycloheptene C7 | 7S | Anchors morpholine group to solvent interface |
The conversion of CEP-28122 free base to its mesylate salt significantly improves key pharmaceutical properties:1. Solvation Behavior:- Mesylate salt solubility in DMSO: 10.08 mM (6.4 mg/mL) vs. free base: <2 mM [2] [3].- Aqueous solubility increases 3-fold due to ion-dipole interactions with polar solvents.2. Thermal Stability:- Mesylate salt remains stable at -20°C for >3 years (vs. free base degradation at 6 months) [3] [7].- Differential scanning calorimetry shows a melting point elevation of 40°C compared to the free base.3. Oral Bioavailability:- Mesylate formation enhances intestinal absorption via paracellular transport, yielding >90% ALK inhibition for 12 hours post-30 mg/kg oral dose in murine models [3] [6].- The salt’s dissociation profile ensures rapid free base release at physiological pH, maximizing target engagement [4].
Table 3: Physicochemical Comparison: Free Base vs. Mesylate Salt
Property | CEP-28122 Free Base | CEP-28122 Mesylate Salt |
---|---|---|
CAS Number | 1022958-60-6 | 2070009-30-0 |
Appearance | Crystalline solid | White to off-white solid |
Solubility (DMSO) | <2 mM | 10.08 mM |
Storage Stability | 6 months at -20°C | 3 years at -20°C |
ALK IC₅₀ | 1.9 ± 0.5 nM | 1.9 nM |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3